2-chloro-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide
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Overview
Description
2-chloro-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide is an organic compound with the molecular formula C14H11ClFNO. It is a benzamide derivative that contains both chloro and fluoro substituents, making it a compound of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-fluorobenzylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This involves the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-chloro-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-fluorobenzyl)benzamide
- 2-chloro-4-fluorobenzyl bromide
- 2-chloro-6-fluorobenzyl chloride
Uniqueness
2-chloro-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide is unique due to its combination of chloro and fluoro substituents along with the triazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C16H12ClFN4O |
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Molecular Weight |
330.74 g/mol |
IUPAC Name |
2-chloro-N-[1-[(2-fluorophenyl)methyl]-1,2,4-triazol-3-yl]benzamide |
InChI |
InChI=1S/C16H12ClFN4O/c17-13-7-3-2-6-12(13)15(23)20-16-19-10-22(21-16)9-11-5-1-4-8-14(11)18/h1-8,10H,9H2,(H,20,21,23) |
InChI Key |
UNHPGINAMRMONV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC(=N2)NC(=O)C3=CC=CC=C3Cl)F |
Origin of Product |
United States |
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